molecular formula C18H23ClN2O4 B355907 2-{[5-(Butyrylamino)-2-chloroanilino]-carbonyl}cyclohexanecarboxylic acid CAS No. 925571-21-7

2-{[5-(Butyrylamino)-2-chloroanilino]-carbonyl}cyclohexanecarboxylic acid

Cat. No.: B355907
CAS No.: 925571-21-7
M. Wt: 366.8g/mol
InChI Key: ONOZRHXVKGSYJW-UHFFFAOYSA-N
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Description

2-{[5-(Butyrylamino)-2-chloroanilino]-carbonyl}cyclohexanecarboxylic acid is a complex organic compound with a unique structure that combines a cyclohexane ring with a carboxylic acid group and a substituted aniline moiety

Scientific Research Applications

2-{[5-(Butyrylamino)-2-chloroanilino]-carbonyl}cyclohexanecarboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and advanced materials.

Safety and Hazards

This compound is labeled as an irritant . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(Butyrylamino)-2-chloroanilino]-carbonyl}cyclohexanecarboxylic acid typically involves multiple steps, starting with the preparation of the substituted aniline derivative. One common route includes the acylation of 2-chloroaniline with butyryl chloride to form 5-(butyrylamino)-2-chloroaniline. This intermediate is then reacted with cyclohexanecarboxylic acid chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of advanced techniques such as continuous flow reactors and high-throughput screening of reaction conditions. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(Butyrylamino)-2-chloroanilino]-carbonyl}cyclohexanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The chlorine atom in the aniline moiety can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 2-{[5-(Butyrylamino)-2-chloroanilino]-carbonyl}cyclohexanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[5-(Acetylamino)-2-chloroanilino]-carbonyl}cyclohexanecarboxylic acid
  • 2-{[5-(Propionylamino)-2-chloroanilino]-carbonyl}cyclohexanecarboxylic acid
  • 2-{[5-(Valerylamino)-2-chloroanilino]-carbonyl}cyclohexanecarboxylic acid

Uniqueness

2-{[5-(Butyrylamino)-2-chloroanilino]-carbonyl}cyclohexanecarboxylic acid is unique due to the presence of the butyrylamino group, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties, such as enhanced binding affinity to certain targets or improved stability under physiological conditions.

Properties

IUPAC Name

2-[[5-(butanoylamino)-2-chlorophenyl]carbamoyl]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23ClN2O4/c1-2-5-16(22)20-11-8-9-14(19)15(10-11)21-17(23)12-6-3-4-7-13(12)18(24)25/h8-10,12-13H,2-7H2,1H3,(H,20,22)(H,21,23)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONOZRHXVKGSYJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)C2CCCCC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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